[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate
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Overview
Description
[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutyl ring substituted with a purine derivative and benzoate groups, making it a unique structure for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the cyclobutyl ring, followed by the introduction of the purine derivative and benzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while reduction can produce various cyclobutyl derivatives.
Scientific Research Applications
[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate involves its interaction with specific molecular targets. The purine derivative within the compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling.
Properties
CAS No. |
156126-83-9 |
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Molecular Formula |
C25H22IN5O4 |
Molecular Weight |
583.4 g/mol |
IUPAC Name |
[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate |
InChI |
InChI=1S/C25H22IN5O4/c26-21-20-22(30-25(27)29-21)31(14-28-20)19-11-17(12-34-23(32)15-7-3-1-4-8-15)18(19)13-35-24(33)16-9-5-2-6-10-16/h1-10,14,17-19H,11-13H2,(H2,27,29,30)/t17-,18-,19-/m1/s1 |
InChI Key |
GKXWRKUZBGXUMV-GUDVDZBRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(N=C3I)N)COC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1C(C(C1N2C=NC3=C2N=C(N=C3I)N)COC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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